REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[C:6]([CH:9]=1)[C:7]#[N:8].N>CCO.[Ni]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[C:6]([CH:9]=1)[CH2:7][NH2:8]
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Name
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|
Quantity
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11.87 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=C(C#N)C1)N1N=CN=C1
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered on celite under a flow of argon
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude product was purified by flash chromatography (silica gel, 5% MeOH containing 10% NH4OH in CH2Cl2 to 10%)
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Reaction Time |
26 h |
Name
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|
Type
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product
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Smiles
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ClC=1C=CC(=C(CN)C1)N1N=CN=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |